molecular formula C7H3Cl2FN2 B13919187 5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine

5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13919187
M. Wt: 205.01 g/mol
InChI Key: YFEDMDJJRNSGOA-UHFFFAOYSA-N
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Description

5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of chlorine and fluorine atoms at the 5th, 6th, and 4th positions, respectively, on the pyrrolo[2,3-b]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, such as 2,3-dichloropyridine, with appropriate reagents to introduce the fluorine atom at the desired position. The reaction conditions often include the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxides and reduced forms of the compound .

Scientific Research Applications

5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine include:

Uniqueness

What sets this compound apart is the specific arrangement of chlorine and fluorine atoms on the pyrrolo[2,3-b]pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H3Cl2FN2

Molecular Weight

205.01 g/mol

IUPAC Name

5,6-dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H3Cl2FN2/c8-4-5(10)3-1-2-11-7(3)12-6(4)9/h1-2H,(H,11,12)

InChI Key

YFEDMDJJRNSGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC(=C(C(=C21)F)Cl)Cl

Origin of Product

United States

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